4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline

Gallium Resistance AXL Kinase Non-Small Cell Lung Cancer

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline (CAS 956965-83-6), designated as compound 5476423 in the primary literature, is a synthetic heterocyclic compound belonging to the pyrazoloquinazoline class. Its structure comprises a 5,6-dihydrobenzo[h]quinazoline core substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety.

Molecular Formula C23H19BrN4
Molecular Weight 431.337
CAS No. 956965-83-6
Cat. No. B2415269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline
CAS956965-83-6
Molecular FormulaC23H19BrN4
Molecular Weight431.337
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=C3CCC4=CC=CC=C4C3=N2)C5=CC=C(C=C5)Br)C
InChIInChI=1S/C23H19BrN4/c1-14-13-15(2)28(27-14)23-25-21(17-7-10-18(24)11-8-17)20-12-9-16-5-3-4-6-19(16)22(20)26-23/h3-8,10-11,13H,9,12H2,1-2H3
InChIKeyJZQIIVSSPBSCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 5476423 (4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline): A Pyrazoloquinazoline Derivative for Anti-Proliferative Research on Gallium-Resistant Lung Cancer


4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline (CAS 956965-83-6), designated as compound 5476423 in the primary literature, is a synthetic heterocyclic compound belonging to the pyrazoloquinazoline class [1]. Its structure comprises a 5,6-dihydrobenzo[h]quinazoline core substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. The molecular formula is C23H19BrN4 (MW 431.33 g/mol), and commercial sources typically supply it at a minimum purity of 95% . This compound is primarily investigated for its potential to overcome gallium resistance in lung adenocarcinoma through AXL kinase pathway modulation [1].

Why 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline Cannot Be Replaced by Generic Pyrazoloquinazoline Analogs


The 5,6-dihydrobenzo[h]quinazoline scaffold is a privileged structure with biological activity highly sensitive to substitution pattern. Even minor modifications can shift the target profile from kinase inhibition to anti-platelet aggregation or antifungal mechanisms [1][2]. Within the same virtual screening campaign, the structurally distinct lead compound 7919469 (a naphthalene-tetrazole) exhibited only 13-fold potency over GaAcAc, whereas compound 5476423 achieved 80-fold, demonstrating that the pyrazole-quinazoline architecture is critical for potency in gallium-resistant models [3]. Simple replacement with a generic 4-phenyl-5,6-dihydrobenzo[h]quinazoline would forfeit the 4-bromophenyl substituent known to influence target binding, as evidenced by the significant potency gap between compounds in the same screening library [3].

Quantitative Differentiation Evidence for 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline (5476423)


80-Fold Increase in Potency Over Gallium Acetylacetonate (GaAcAc) in Gallium-Resistant A549 Lung Cancer Cells

Compound 5476423 demonstrates an 80-fold increase in anti-proliferative potency against gallium-resistant A549 human lung adenocarcinoma cells compared to the clinical gallium agent GaAcAc. This establishes its value for probing AXL-mediated resistance mechanisms [1].

Gallium Resistance AXL Kinase Non-Small Cell Lung Cancer

6.2-Fold Superior Potency Over Co-Identified Lead Compound 7919469 in the Same Assay System

In the same A549 gallium-resistant cell assay, compound 5476423 achieved an 80-fold potency increase over GaAcAc, while the co-identified lead compound 7919469 (a naphthalene-tetrazole derivative) achieved only a 13-fold increase. This represents a 6.2-fold relative potency advantage for 5476423 within the same screening cascade [1].

Virtual Screening Lead Optimization Structure-Activity Relationship

Distinct Pyrazoloquinazoline Chemotype Differentiated from FLT3-Inhibiting 5,6-Dihydrobenzo[h]quinazoline Derivatives

While other 5,6-dihydrobenzo[h]quinazoline derivatives have been optimized as FLT3 kinase inhibitors with potent activity against MV4-11 cells, compound 5476423 was identified through an AXL kinase homology model and demonstrates activity in a gallium-resistant A549 model where AXL is overexpressed [1][2]. This distinct target engagement profile is attributable to the unique 4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl) substitution pattern, which is absent in FLT3-optimized analogs.

Kinase Selectivity Scaffold Differentiation FLT3 vs. AXL

Structural Differentiation from 4-Phenyl-5,6-dihydrobenzo[h]quinazoline Anticancer Analogs via 4-Bromophenyl and 2-Pyrazolyl Substituents

The 4-bromophenyl substitution in 5476423 distinguishes it from the broader class of 4-phenyl-5,6-dihydrobenzo[h]quinazolines that exhibit anticancer activity (IC50 range: 1.5–12.99 μM across various carcinoma lines) [1]. The bromine atom introduces unique electronic and steric properties that likely influence AXL binding, while the 2-(3,5-dimethylpyrazol-1-yl) group is uncommon among reported 5,6-dihydrobenzo[h]quinazolines, which typically feature simple aryl or heteroaryl substituents at the 2-position.

Medicinal Chemistry Halogen Bonding Antiproliferative SAR

Recommended Application Scenarios for 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline (5476423)


AXL Kinase-Dependent Gallium Resistance Reversal Studies in Non-Small Cell Lung Cancer

Compound 5476423 is the most potent lead (80-fold over GaAcAc) identified for suppressing gallium-resistant A549 cell proliferation, and is suitable as a positive control or chemical probe in experiments investigating AXL kinase-mediated resistance mechanisms. Its demonstrated ability to suppress AXL protein expression in resistant cells provides a phenotypic readout anchor [1].

Combinatorial Screening with Gallium-Based Agents to Identify Synergy in Resistant Adenocarcinoma

The co-treatment study showed that combining 5476423 with GaAcAc increased the efficacy of GaAcAc by 2-fold against gallium-resistant A549 cells [1]. This supports its procurement for drug combination matrices, sequential treatment protocols, or nanoparticle co-formulation studies aimed at overcoming clinical gallium resistance.

Chemical Tool for Benchmarking Novel Pyrazoloquinazoline Analogs in AXL-Driven Cancer Models

As the most potent pyrazoloquinazoline scaffold among leads in the Oyewumi et al. virtual screening campaign (6.2-fold superior to compound 7919469), 5476423 serves as a benchmarking standard. It enables head-to-head comparison of newly synthesized analogs within the same gallium-resistant A549 assay system for AXL-targeted SAR campaigns [1].

Reference Inhibitor for Computational Screening Method Validation Targeting AXL Homology Models

Compound 5476423 was discovered through a specific AXL kinase homology model virtual screening workflow [1]. It is therefore an ideal reference compound for validating new computational screening protocols, docking algorithms, or pharmacophore models designed to identify AXL inhibitors, ensuring methodological continuity with published findings.

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